molecular formula C10H16N2O5 B1445779 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid CAS No. 1360547-46-1

3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid

Cat. No. B1445779
CAS RN: 1360547-46-1
M. Wt: 244.24 g/mol
InChI Key: JKZKJGNWYVGPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid is a versatile scaffold for novel biologically active compounds . It can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Antioxidant Activity

3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid: derivatives have been synthesized and tested for their antioxidant properties. These compounds are capable of slowing down or inhibiting oxidation processes, which are often under the influence of reactive oxygen species (ROS). ROS can damage cell structures, including carbohydrates, nucleic acids, lipids, and proteins, altering their functions. The antioxidant activity of these derivatives is crucial for stabilizing food products, polymeric materials, petrochemicals, cosmetics, and pharmaceuticals .

Antiproliferative Activity

Derivatives of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid have shown promising results in antiproliferative activity, particularly against liver carcinoma cell lines (HEPG2). This suggests potential applications in cancer research, where these compounds could be used to inhibit the growth of cancer cells. The structure-activity relationship (SAR) of these derivatives provides insights into their effectiveness as antitumor agents .

Safety And Hazards

Specific safety and hazard information for 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid was not found in the retrieved sources. It is recommended to handle all chemical compounds with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

Given its versatility in scientific research, 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid has potential applications in fields like drug discovery, organic synthesis, and material science. Its unique structure allows for the design of new pyrrolidine compounds with different biological profiles , suggesting promising future directions in medicinal chemistry and related fields.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-10(7(14)15)4-5-11-6(10)13/h4-5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKJGNWYVGPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
Reactant of Route 2
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
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3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
Reactant of Route 4
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3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid

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